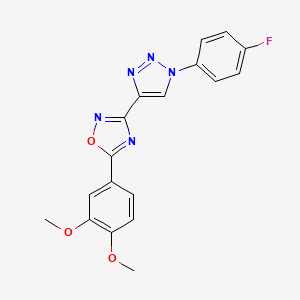![molecular formula C15H7Cl2F3N6 B2572168 3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-39-6](/img/structure/B2572168.png)
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and possibly other elements .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings suggests that these rings are aromatic, meaning they have a special type of stability due to the delocalization of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group (-CF3) could make this compound quite electronegative, affecting its reactivity .Scientific Research Applications
Antibacterial Activity of Triazole Derivatives
Triazole-containing hybrids, including those with structures similar to the compound of interest, have demonstrated potent antibacterial activity against Staphylococcus aureus. These compounds inhibit critical bacterial enzymes like DNA gyrase and penicillin-binding proteins, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).
Catalysis and Chemical Synthesis
Pyranopyrimidine cores, related to pyrido[2,3-e]pyrimidin motifs, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of these scaffolds often employs hybrid catalysts, indicating the importance of structural components similar to the compound for developing new pharmaceuticals (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Derivatives of pyrimidine, akin to the pyrimidin component of the compound, serve as exquisite materials for optical sensors and possess a range of medicinal applications. Their ability to form coordination and hydrogen bonds make them suitable for sensing applications and underline their versatility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research on functional chemical groups, including triazoles and pyrimidines, highlights their potential as lead molecules for synthesizing compounds with CNS activity. This suggests that compounds with these structural features may be explored for developing new CNS therapeutics (Saganuwan, 2017).
Mechanism of Action
Target of action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical pathways
The biochemical pathways affected by these compounds are numerous, given the wide range of targets. They can affect pathways related to cell growth, proliferation, and survival, among others .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, as suggested by in silico admet studies .
Result of action
The result of the action of these compounds is typically a reduction in the growth and proliferation of cancer cells. Some compounds have been found to induce apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N6/c16-7-1-2-8(9(17)4-7)11-14-23-13(21)12-10(26(14)25-24-11)3-6(5-22-12)15(18,19)20/h1-5H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVVZKGQDNGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


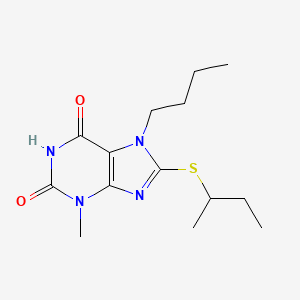
![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
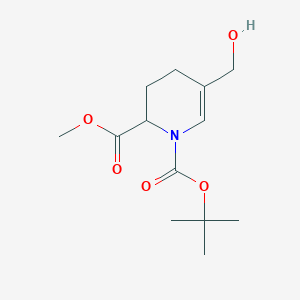
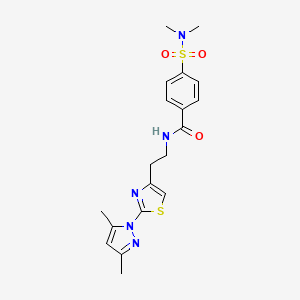
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)

![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)
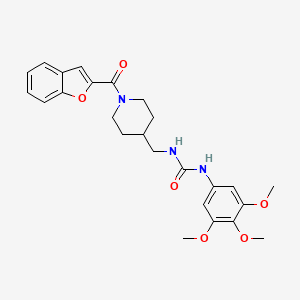

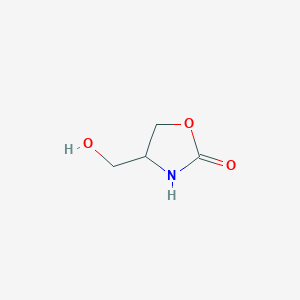
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
